BAY 41-2272 is a synthetic compound developed by Bayer AG in Germany. [, ] It is classified as a soluble guanylate cyclase (sGC) stimulator and is recognized for its role in nitric oxide (NO)-independent sGC activation. [, , ] BAY 41-2272 has been widely investigated in scientific research for its therapeutic potential in various cardiovascular and fibrotic diseases. [, , , ]
Bay 41-2272 is a potent soluble guanylyl cyclase stimulator that has garnered attention for its role in cardiovascular research and potential therapeutic applications. It acts at a nitric oxide-independent regulatory site on the soluble guanylyl cyclase enzyme, enhancing the production of cyclic guanosine monophosphate, which plays a crucial role in vasodilation and other physiological processes. This compound is classified as a small molecule drug and is primarily studied for its effects on vascular function and blood pressure regulation.
Bay 41-2272, with the chemical formula C20H17FN6 and a molecular weight of 360.39 g/mol, is synthesized as a part of research into cardiovascular pharmacology. It is classified under the category of soluble guanylyl cyclase stimulators, which are compounds that activate the soluble guanylyl cyclase enzyme, leading to increased levels of cyclic guanosine monophosphate in cells. This mechanism is particularly significant in the context of hypertension and other cardiovascular diseases.
The synthesis of Bay 41-2272 involves multiple steps that incorporate various organic reactions to construct its complex molecular structure. While specific synthetic pathways may vary, a general approach includes:
Technical details regarding specific reagents and conditions can be found in specialized chemical literature.
Bay 41-2272's molecular structure is characterized by a complex arrangement that includes:
The three-dimensional conformation of Bay 41-2272 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with soluble guanylyl cyclase.
Bay 41-2272 participates in several important chemical reactions relevant to its pharmacological activity:
These reactions underscore the compound's potential therapeutic benefits in managing cardiovascular diseases.
The mechanism of action of Bay 41-2272 primarily revolves around its interaction with soluble guanylyl cyclase:
This mechanism highlights Bay 41-2272's role in enhancing vascular function and combating hypertension.
Bay 41-2272 exhibits several notable physical and chemical properties:
These properties are critical for researchers when considering experimental applications involving Bay 41-2272.
Bay 41-2272 has several significant applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3